molecular formula C25H27FN4OS B3403499 1-(6-((2,5-dimethylphenyl)thio)pyrimidin-4-yl)-N-(2-fluorobenzyl)piperidine-4-carboxamide CAS No. 1116045-46-5

1-(6-((2,5-dimethylphenyl)thio)pyrimidin-4-yl)-N-(2-fluorobenzyl)piperidine-4-carboxamide

Cat. No.: B3403499
CAS No.: 1116045-46-5
M. Wt: 450.6
InChI Key: QZKNSDDGHONLLY-UHFFFAOYSA-N
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Description

1-(6-((2,5-Dimethylphenyl)thio)pyrimidin-4-yl)-N-(2-fluorobenzyl)piperidine-4-carboxamide is a piperidine-carboxamide derivative featuring a pyrimidine core substituted with a thio-linked 2,5-dimethylphenyl group and a 2-fluorobenzyl amide side chain. The compound’s design likely targets enhanced binding affinity and metabolic stability via its sulfur-containing aromatic substituent and fluorinated benzyl group, which are common pharmacophores in drug discovery .

Properties

IUPAC Name

1-[6-(2,5-dimethylphenyl)sulfanylpyrimidin-4-yl]-N-[(2-fluorophenyl)methyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27FN4OS/c1-17-7-8-18(2)22(13-17)32-24-14-23(28-16-29-24)30-11-9-19(10-12-30)25(31)27-15-20-5-3-4-6-21(20)26/h3-8,13-14,16,19H,9-12,15H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZKNSDDGHONLLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)SC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCC4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27FN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares key structural and physicochemical properties of the target compound with three closely related analogs from the evidence:

Compound Name Pyrimidine Substituent Benzyl Substituent Molecular Weight (g/mol) Key Functional Attributes
1-(6-((2,5-Dimethylphenyl)thio)pyrimidin-4-yl)-N-(2-fluorobenzyl)piperidine-4-carboxamide (Target) (2,5-Dimethylphenyl)thio 2-Fluorobenzyl Not reported Thioether linkage; ortho-fluorine substitution
1-[6-(4-Ethylphenoxy)-pyrimidin-4-yl]-N-(4-fluorobenzyl)piperidine-4-carboxamide 4-Ethylphenoxy 4-Fluorobenzyl 422.47 Ether linkage; para-fluorine substitution
N-(2,4-Dimethylphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide 6-Trifluoromethyl 2,4-Dimethylphenyl 378.40 Strongly electron-withdrawing CF₃ group
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine 6-Methyl-2-phenyl 2-Fluorophenyl Not reported Aminomethyl linker; methoxy group

Key Observations :

The 2-fluorobenzyl group (target) vs. 4-fluorobenzyl () alters steric and electronic interactions. Ortho-substitution could reduce metabolic oxidation compared to para-substitution .

Electron-Withdrawing Groups :

  • The trifluoromethyl group in ’s compound increases electronegativity and metabolic resistance but may reduce solubility compared to the target’s dimethylthio group .

Conformational Stability :

  • highlights that substituents like methoxy and fluorophenyl groups influence molecular conformation via intramolecular hydrogen bonds (e.g., N–H⋯N) and dihedral angles (e.g., 12.8° twist in pyrimidine-phenyl groups) . The target compound’s thioether linkage may similarly affect ring planarity and intermolecular interactions.

Biological Activity: Pyrimidine derivatives with aminomethyl linkers () exhibit antibacterial and antifungal activity due to interactions with microbial enzymes . The target compound’s thioether group could modulate similar activity profiles.

Research Findings and Implications

  • Synthetic Feasibility : Piperidine-carboxamide analogs (e.g., ) are typically synthesized via nucleophilic aromatic substitution or palladium-catalyzed coupling, suggesting viable routes for the target compound .
  • Pharmacokinetic Predictions : The 2-fluorobenzyl group may enhance metabolic stability over 4-fluorobenzyl analogs, as ortho-substituents are less prone to oxidative degradation .
  • Structure-Activity Relationships (SAR) :
    • Thioether groups (target) vs. ether or CF₃ groups () may trade off between lipophilicity and hydrogen-bonding capacity.
    • Fluorine position on the benzyl group influences target engagement; ortho-substitution could sterically hinder off-target interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-((2,5-dimethylphenyl)thio)pyrimidin-4-yl)-N-(2-fluorobenzyl)piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1-(6-((2,5-dimethylphenyl)thio)pyrimidin-4-yl)-N-(2-fluorobenzyl)piperidine-4-carboxamide

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